molecular formula C18H25ClN2O2 B5820929 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide

货号 B5820929
分子量: 336.9 g/mol
InChI 键: FXPZTIAESYQUBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel selective antagonist of the kappa opioid receptor. It has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications in various diseases.

作用机制

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide is a selective antagonist of the kappa opioid receptor, which is involved in the modulation of pain, stress, and mood. By blocking the kappa opioid receptor, 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide can reduce the negative effects of stress and improve mood and motivation. It does not affect the mu or delta opioid receptors, which are responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide has been shown to produce antidepressant and anxiolytic effects in preclinical studies. It can also reduce drug-seeking behavior in animal models of addiction and alleviate pain in various pain models. The compound has a long half-life and can be administered orally, making it a convenient option for chronic treatment.

实验室实验的优点和局限性

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for the kappa opioid receptor, long half-life, and oral bioavailability. However, its limited solubility in water can make it challenging to prepare solutions for in vitro experiments. Additionally, its effects on other receptors and enzymes should be carefully evaluated to avoid potential off-target effects.

未来方向

There are several future directions for the research and development of 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide. First, its efficacy and safety should be further evaluated in clinical trials for various diseases. Second, its pharmacokinetic and pharmacodynamic properties should be optimized to improve its efficacy and reduce potential side effects. Third, its effects on other receptors and enzymes should be evaluated to identify potential off-target effects. Finally, its potential for combination therapy with other drugs should be explored to enhance its therapeutic effects.
Conclusion
In conclusion, 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide is a novel selective antagonist of the kappa opioid receptor with promising potential for therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its efficacy and safety in preclinical studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development are needed to fully realize its therapeutic potential.

合成方法

The synthesis of 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzoic acid with 1,1-dimethylpropylamine to form 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl) piperidine-4-carboxamide. The compound is then purified using various chromatographic techniques to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

科学研究应用

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, addiction, and pain. It has shown promising results in preclinical studies, and its efficacy and safety are being evaluated in clinical trials.

属性

IUPAC Name

1-(4-chlorobenzoyl)-N-(2-methylbutan-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-4-18(2,3)20-16(22)13-9-11-21(12-10-13)17(23)14-5-7-15(19)8-6-14/h5-8,13H,4,9-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPZTIAESYQUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。